5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile
Description
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Properties
IUPAC Name |
8-amino-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N7/c11-10(12,13)4-1-6-7(16-3-4)8(15)17-9-5(2-14)18-19-20(6)9/h1,3H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYFJLPBTZIXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N3C(=C(N=N3)C#N)N=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” are currently unknown. This compound is a part of the pyrimidine class of compounds, which are known to have a wide range of biological activities.
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, including inhibitory activity. .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets
Result of Action
Some pyrimidine derivatives have shown significant inhibitory activity, suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
The compound 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is known to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. CDK2 is a key component in cell proliferation, and its inhibition can lead to the selective targeting of tumor cells.
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction leads to the inhibition of CDK2, thereby affecting cell proliferation.
Biological Activity
5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 338420-31-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and its implications in medicinal chemistry.
- Molecular Formula : C10H4F3N7
- Molecular Weight : 279.18 g/mol
- Structure : The compound features a pyrido-triazolo-pyrimidine framework with a trifluoromethyl group and a cyano group that contribute to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant antiproliferative activity against various cancer cell lines. A notable study reported that certain analogs exhibited mean IC50 values ranging from 60 nM to 101 nM against HeLa and A549 cells, indicating potent activity in inhibiting tumor growth .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 60 |
| Compound B | A549 | 83 |
| Compound C | MDA-MB-231 | 91 |
These compounds also demonstrated the ability to inhibit tubulin polymerization, a critical mechanism in cancer cell division .
Anti-inflammatory Activity
Compounds within the triazolo-pyrimidine class have also been investigated for their anti-inflammatory properties. In vitro studies indicated that some derivatives effectively inhibited COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μM) |
|---|---|
| Compound D | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that modifications to the triazolo-pyrimidine structure can enhance anti-inflammatory efficacy.
The biological mechanisms underlying the activities of these compounds often involve interaction with specific receptors or enzymes:
- Corticotropin-Releasing Factor Receptor Antagonism : Some derivatives have been identified as selective antagonists for CRF(1) receptors, potentially offering anxiolytic effects .
- Tubulin Binding : The ability to bind to tubulin and inhibit its polymerization is a key mechanism for anticancer activity .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. Variations in substituents at positions 2 and 7 of the triazolo-pyrimidine ring significantly affect potency and selectivity .
Case Studies
- Study on Anticancer Activity : A series of triazolopyrimidine derivatives were synthesized and tested against various cancer cell lines. The most active compound showed an IC50 value of 60 nM against HeLa cells and was found to induce apoptosis through mitochondrial pathways.
- Study on Anti-inflammatory Effects : In vivo experiments using carrageenan-induced paw edema demonstrated that selected derivatives significantly reduced inflammation compared to standard treatments, indicating their therapeutic potential in inflammatory diseases.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the compound's potential as an antifungal agent. For instance, derivatives of pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine have shown significant activity against various fungal pathogens.
- Case Study : A series of triazole derivatives were synthesized and tested against Botrytis cinerea, a major plant pathogen. Among these compounds, several demonstrated potent antifungal activity, indicating that modifications to the triazole scaffold can enhance efficacy against specific fungal strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural similarity to known kinase inhibitors suggests that it may interact with key targets in cancer cell proliferation.
- Case Study : Research evaluating a range of pyrido[2,3-d]pyrimidine derivatives indicated that certain analogs exhibited cytotoxic effects against various cancer cell lines. Specifically, compounds were assessed for their inhibitory effects on epidermal growth factor receptor (EGFR), with some demonstrating IC50 values in the low micromolar range .
Comparative Analysis of Antifungal and Anticancer Studies
| Compound | Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|---|
| 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile | Antifungal | Botrytis cinerea | Not specified |
| Various Pyrido Derivatives | Anticancer | A549 (lung cancer) | 16.2 µM (best) |
Chemical Reactions Analysis
Multi-Component Reaction Strategy
The compound is synthesized via a one-pot, transition-metal-free reaction involving carbodiimides and diazo compounds. This method leverages cyclocondensation between 5-aminopyrazole derivatives and β-dicarbonyl equivalents under reflux conditions (e.g., ethanol at 130°C) with acetic acid as a catalyst. Oxygen atmosphere (1 atm) significantly enhances yield by promoting oxidative carbon–carbon bond formation .
Key Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Acetic acid (6 eq) | 74% → 94% |
| Atmosphere | O₂ (vs. air) | +20% yield |
| Solvent | Ethanol | Prevents side-products |
Amino Group Reactivity
The primary amino group at position 5 participates in:
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Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives, stabilizing the compound for further functionalization .
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Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde), enabling the synthesis of imine-linked hybrids for pharmacological studies .
Carbonitrile Group Transformations
The carbonitrile group undergoes:
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Hydrolysis : In acidic or basic media, converts to a carboxylic acid or amide, respectively. For example, H₂SO₄ (60°C) yields the corresponding pyrimidine-3-carboxylic acid .
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Cycloaddition : Reacts with sodium azide under Huisgen conditions to generate tetrazole derivatives, expanding bioactivity profiles .
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophiles to meta/para positions on the pyrido-triazolo-pyrimidine core:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 7 or 9, confirmed by X-ray crystallography in analogous compounds .
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Halogenation : Bromine in acetic acid selectively substitutes position 6, forming 6-bromo derivatives for cross-coupling reactions .
Substituent Effects on Reactivity
| Substituent Position | Reaction Rate (k, ×10⁻³ s⁻¹) | Dominant Pathway |
|---|---|---|
| 8-CF₃ | 2.4 | Electrophilic |
| 5-NH₂ | 1.8 | Nucleophilic |
Metal-Catalyzed Cross-Couplings
The carbonitrile group facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to introduce aryl groups at position 3 .
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Sonogashira : Alkynylation using terminal alkynes (CuI, PdCl₂) generates ethynyl-linked conjugates for materials science applications .
Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
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Triazolo-Thiadiazoles : Reacts with thiosemicarbazide (HCl, reflux) to yield fused triazolo-thiadiazole systems with enhanced antimicrobial activity .
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Pyrido-Pyrimidines : Condensation with malononitrile (K₂CO₃, EtOH) forms pyrido[2,3-d]pyrimidines, validated by ¹H/¹³C NMR .
Stability and Decomposition Pathways
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Thermal Degradation : Decomposes above 250°C via cleavage of the triazole ring, releasing NH₃ and CO₂ (TGA-DSC analysis) .
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Photolysis : UV irradiation (254 nm) induces C–CN bond scission, forming a pyrido-pyrimidine radical detectable by ESR.
Computational Insights
DFT studies (B3LYP/6-31G*) reveal:
Q & A
Basic: How can I optimize the synthesis yield of 5-Amino-8-(trifluoromethyl)pyrido-triazolo-pyrimidine derivatives?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, triazolo-pyrimidine scaffolds are often synthesized by heating aldehydes, amino-triazoles, and cyanoacetyl derivatives in polar aprotic solvents like DMF at 120°C for 10–12 hours, followed by recrystallization (EtOH/DMF) . To optimize yields:
- Catalyst Selection: Triethylamine (0.5 mmol) is critical for deprotonation and accelerating cyclization .
- Reaction Monitoring: Use TLC to track reaction progress and avoid over-decomposition.
- Purification: Recrystallization from EtOH/DMF (1:1) improves purity, as seen in analogous triazolo-pyrimidine syntheses .
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
Combine ¹H/¹³C NMR and IR spectroscopy for unambiguous structural confirmation:
- NMR: Look for characteristic signals:
- Aromatic protons in the pyrido-triazolo-pyrimidine core (δ 7.5–8.5 ppm).
- Trifluoromethyl (CF₃) group at δ ~110–120 ppm in ¹³C NMR .
- IR: Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and amino (NH₂) bands at ~3300–3500 cm⁻¹ .
- Elemental Analysis: Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced: How do electron-withdrawing substituents (e.g., CF₃) affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The trifluoromethyl group (CF₃) is strongly electron-withdrawing, which:
- Reduces Electron Density: Deactivates the pyrimidine ring, making nucleophilic aromatic substitution challenging. Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with electron-rich boronic acids to overcome this .
- Enhances Stability: CF₃ improves metabolic stability in biological assays but may reduce solubility .
- Experimental Design: Compare reactivity with non-CF₃ analogs (e.g., CH₃-substituted derivatives) using kinetic studies or DFT calculations .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?
Methodological Answer:
Use molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS):
- Target Selection: Focus on kinases with ATP-binding pockets (e.g., EGFR, Aurora A).
- Parameterization: Assign partial charges using AM1-BCC for the trifluoromethyl group .
- Validation: Cross-check with experimental IC₅₀ values from kinase inhibition assays .
- Limitations: Solvent effects (e.g., DMSO) may require explicit solvent models in simulations.
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Purity Issues: Re-evaluate compound purity via HPLC (≥95%) and confirm absence of DMF residuals (via ¹H NMR) .
- Structural Confirmation: Ensure no batch-to-batch degradation (e.g., hydrolysis of nitrile to amide) using IR and LC-MS .
- Meta-Analysis: Compare data across studies using consistent cell lines (e.g., HCT-116 vs. HEK293) .
Advanced: What strategies can stabilize this compound against hydrolytic degradation in aqueous buffers?
Methodological Answer:
The nitrile group is prone to hydrolysis. Mitigation strategies include:
- pH Control: Maintain buffers at pH 6–7 to slow nucleophilic attack by OH⁻ .
- Lyophilization: Store as a lyophilized powder and reconstitute in anhydrous DMSO .
- Steric Shielding: Introduce bulky substituents (e.g., 4-chlorophenyl) near the nitrile to hinder water access .
- Accelerated Stability Testing: Use HPLC to track degradation products under stress conditions (40°C, 75% RH) .
Advanced: How to design SAR studies for analogs with modified trifluoromethyl positions?
Methodological Answer:
Structure-Activity Relationship (SAR) Workflow:
Synthesis: Prepare analogs with CF₃ at positions 6, 7, or 8 using regioselective halogenation (e.g., NCS in AcOH) .
Characterization: Confirm regiochemistry via NOESY (intramolecular NOE between CF₃ and adjacent protons) .
Biological Testing: Compare IC₅₀ against kinase panels to identify positional effects .
Computational Analysis: Map electrostatic potential surfaces (MEP) to correlate substituent position with binding energy .
Advanced: What are the challenges in scaling up the synthesis from milligram to gram scale?
Methodological Answer:
Key challenges and solutions:
- Exothermic Reactions: Use jacketed reactors with controlled cooling during DMF-based cyclizations .
- Purification: Replace column chromatography with recrystallization (e.g., EtOH/DMF) for cost efficiency .
- Byproduct Formation: Optimize stoichiometry (e.g., 1:1 aldehyde:amino-triazole ratio) to minimize dimerization .
- Safety: Handle POCl₃ (used in nitrile formation) under inert conditions due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
